(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate
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Overview
Description
(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate is a complex organic compound with the molecular formula C21H24N2O4S2 This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity, suggesting that they may target the dpre1 enzyme in mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth and replication of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with 4-(dipropylsulfamoyl)benzoic acid under esterification conditions to yield the final product. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other substituents can be introduced
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and suitable catalysts
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .
Scientific Research Applications
(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including anti-cancer and antimicrobial properties.
N’- (1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial and antifungal activities.
Benzothiazole-based anti-tubercular compounds: Demonstrating potent activity against Mycobacterium tuberculosis.
Uniqueness
(1,3-benzothiazol-2-yl)methyl 4-(dipropylsulfamoyl)benzoate stands out due to its unique combination of the benzothiazole and sulfonamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZMAHQPQVLVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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